molecular formula C13H9ClFN3S B11287576 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11287576
M. Wt: 293.75 g/mol
InChI Key: NUOUJXDEJHSEPG-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a benzyl group substituted with chlorine and fluorine, a sulfanyl group, and an imidazo[4,5-b]pyridine core. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with a suitable thiol compound to form the benzyl sulfanyl intermediate. This intermediate is then reacted with an imidazo[4,5-b]pyridine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine stands out due to its unique combination of a benzyl group with chlorine and fluorine substitutions, a sulfanyl group, and an imidazo[4,5-b]pyridine core. This distinct structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H9ClFN3S

Molecular Weight

293.75 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H9ClFN3S/c14-9-3-1-4-10(15)8(9)7-19-13-17-11-5-2-6-16-12(11)18-13/h1-6H,7H2,(H,16,17,18)

InChI Key

NUOUJXDEJHSEPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NC3=C(N2)C=CC=N3)F

Origin of Product

United States

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